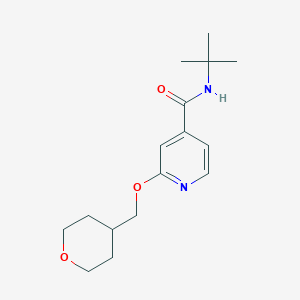
N-(tert-butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tertiary butyl esters, which are related to the compound you’re asking about, find large applications in synthetic organic chemistry . They can be introduced into a variety of organic compounds using flow microreactor systems .
Synthesis Analysis
A direct and sustainable synthesis of tertiary butyl esters has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied . For instance, the introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been achieved .作用机制
The mechanism of action of N-(tert-butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation and tumor growth. It has also been shown to inhibit the formation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of using N-(tert-butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide in lab experiments is its potential therapeutic applications in cancer and autoimmune disease research. Another advantage is its potential use as a therapeutic agent for Alzheimer's disease. However, a limitation is the lack of understanding of its mechanism of action and the need for further studies to determine its exact biochemical and physiological effects.
未来方向
There are several future directions for research on N-(tert-butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide. One direction is to further investigate its potential therapeutic applications in cancer and autoimmune disease research. Another direction is to explore its potential use as a therapeutic agent for Alzheimer's disease. Additionally, further studies are needed to determine its exact mechanism of action and its biochemical and physiological effects. Finally, the development of new analogs of this compound may lead to the discovery of more potent and selective compounds for scientific research applications.
合成方法
The synthesis of N-(tert-butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves the reaction of isonicotinamide with tert-butyl 4-(bromomethyl)tetrahydro-2H-pyran-4-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The product is then purified by column chromatography to obtain the final compound in high yield and purity.
科学研究应用
N-(tert-butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has been studied for its potential use in scientific research applications. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer and autoimmune disease research. Additionally, it has been studied for its potential use as a therapeutic agent for Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta peptides.
属性
IUPAC Name |
N-tert-butyl-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)18-15(19)13-4-7-17-14(10-13)21-11-12-5-8-20-9-6-12/h4,7,10,12H,5-6,8-9,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTLOISFMCGJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=NC=C1)OCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

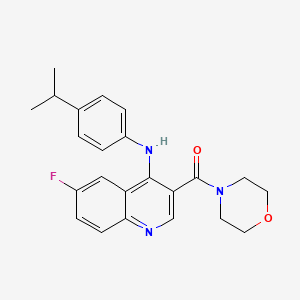
![(Z)-4-(N,N-diallylsulfamoyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2752984.png)

![1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione](/img/structure/B2752989.png)
![N,N-dibenzyl-3-ethyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2752990.png)
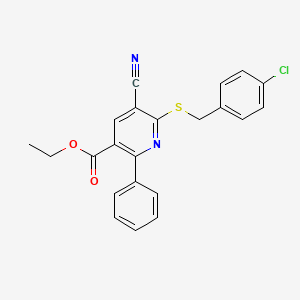

![2-ethyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2752996.png)
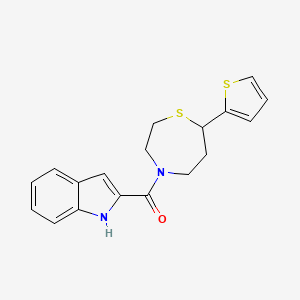
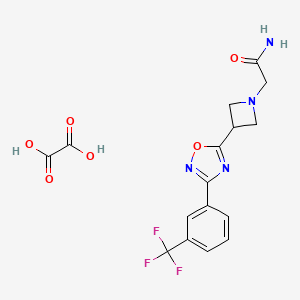
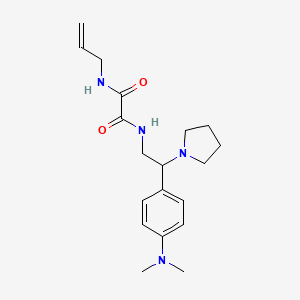
![4-(azepan-1-ylsulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2753003.png)
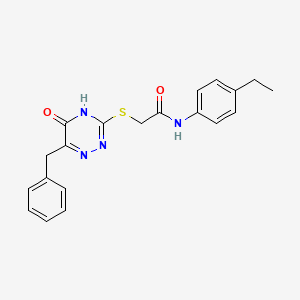
![4-[(2-Methoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2753006.png)